molecular formula C15H18N4OS B3140412 4-(6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine CAS No. 477886-32-1

4-(6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine

Cat. No. B3140412
CAS RN: 477886-32-1
M. Wt: 302.4 g/mol
InChI Key: APDZOKICYULFHE-UHFFFAOYSA-N
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Description

4-(6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine is a chemical compound that belongs to the class of morpholine-based kinase inhibitors. This compound has been widely studied due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Nucleophilic Substitution Reactions : The compound and its derivatives have been utilized in the synthesis of various heterocycles, showcasing the reactivity of the methylsulfanyl group and its importance in forming structurally diverse molecules. For instance, 2-methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones have been synthesized, and their interaction with morpholine led to the nucleophilic substitution of the methylsulfanyl group, resulting in the formation of compounds like 2-morpholino-6-polyfluoroalkylpyrimidin-4-ones. This synthesis highlights the compound's utility in creating new chemical entities (Khudina et al., 2014).

  • Development of New Heterocyclic Compounds : The compound has been instrumental in the development of new heterocyclic compounds. For example, it has been used in the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives and ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives, indicating its versatility in creating pharmacologically relevant structures (Bassyouni & Fathalla, 2013).

  • Structural Characterization and Crystallography : The compound's derivatives have been subjected to extensive structural characterization, including X-ray crystallography. This not only confirms the molecular structure but also provides insights into the intermolecular interactions and the electronic polarization within the molecules, as seen in studies involving 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines (Orozco et al., 2008).

Applications in Medicinal Chemistry and Material Science

  • Pharmacophore Development for PI3K and PIKKs Inhibition : 4-(Pyrimidin-4-yl)morpholines, structurally related to the compound, have been recognized as privileged pharmacophores for the inhibition of PI3K and PIKKs. The morpholine moiety's ability to form key hydrogen bonding interactions makes these compounds significant in the development of selective inhibitors, showcasing the compound's potential in medicinal chemistry (Hobbs et al., 2019).

  • Synthesis of Complex Heterocyclic Systems : The compound has been a cornerstone in synthesizing complex heterocyclic systems, which are important in drug development and material science. For example, its derivatives have been used to synthesize new series of pyridine and fused pyridine derivatives, highlighting its role in creating complex molecular architectures (Al-Issa, 2012).

properties

IUPAC Name

4-[6-(methylsulfanylmethyl)-2-pyridin-2-ylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-21-11-12-10-14(19-6-8-20-9-7-19)18-15(17-12)13-4-2-3-5-16-13/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDZOKICYULFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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